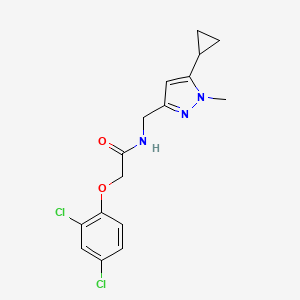

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group. The compound features a unique 5-cyclopropyl-1-methylpyrazole moiety attached via a methylene bridge.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N3O2/c1-21-14(10-2-3-10)7-12(20-21)8-19-16(22)9-23-15-5-4-11(17)6-13(15)18/h4-7,10H,2-3,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHRZKOTFYSEIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to add the methyl group. The dichlorophenoxyacetamide moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to maximize yield and minimize by-products, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted pyrazoles or acetamide derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a lead compound for drug development, particularly in the treatment of infectious diseases and inflammation.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The dichlorophenoxyacetamide moiety may interfere with cellular processes, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Dichlorophenoxy-Acetamide Backbones

The 2,4-dichlorophenoxyacetamide motif is a common scaffold in agrochemicals and pharmaceuticals. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Physicochemical Properties: The trichloro-hydroxyethyl group in compound 3 results in a high melting point (123–125°C) and synthetic yield (90%), indicating stability and efficient synthesis . The cyano group in 27m enhances solubility (Rf = 0.70) compared to the cyclopropyl analog 27i (Rf = 0.44), suggesting improved bioavailability .

Biological Activity :

- The pyridine substituent in Compound 533 confers auxin-like activity, likely due to structural mimicry of plant hormones like 2,4-D .

- The mercapto-ethyl group in DICA enables interactions with thiol-dependent enzymes, highlighting the role of functional groups in target specificity .

Unique Features of the Target Compound: The 5-cyclopropyl-1-methylpyrazole group distinguishes the target compound from analogues.

Comparison with Quinazolinone-Based Analogues

Compounds such as 8d and 8e () share the 2,4-dichlorophenoxy group but incorporate quinazolinone and piperazine moieties. These exhibit higher melting points (188–206°C) due to rigid aromatic systems, contrasting with the target compound’s pyrazole-based flexibility. While quinazolinones are associated with anticancer and antimicrobial activity, the target’s pyrazole group may favor different biological targets .

Molecular Docking and Binding Interactions

Though direct data for the target compound is unavailable, docking studies of related compounds (e.g., 2-(2,4-dichlorophenyl)acetonitrile) suggest that dichlorophenoxy groups engage in hydrophobic interactions with enzyme active sites.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, identified by its CAS number 1448072-35-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound features the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁N₃O₃ |

| Molecular Weight | 335.4 g/mol |

| Structure | Chemical Structure |

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by modulating various signaling pathways. For instance, studies have shown that related pyrazole derivatives can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses. This inhibition leads to a decrease in the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) .

Neuroprotective Effects

A notable study on a related compound demonstrated significant neuroprotective effects against neuroinflammation induced by lipopolysaccharide (LPS). The compound was shown to protect dopaminergic neurons from damage associated with Parkinson's disease models by reducing glial activation and improving behavioral outcomes in animal models . This suggests that this compound may have similar protective effects.

Study 1: Anti-inflammatory Activity

In a comparative study, this compound was evaluated alongside other pyrazole derivatives for their ability to inhibit inflammatory markers in cultured microglial cells. The results indicated that this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 when exposed to inflammatory stimuli .

Study 2: Neuroprotection in Animal Models

In another investigation involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved motor functions. This study highlighted the potential use of this compound for therapeutic strategies targeting neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.